5-(3-Tert-butylphenyl)-1H-pyrazol-3-amine
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Overview
Description
Synthesis Analysis
The synthesis of such a compound would likely involve the formation of the pyrazole ring, possibly through a condensation reaction of a 1,3-diketone or a beta-ketoester with hydrazine. The 3-tert-butylphenyl group could potentially be introduced through a substitution reaction .Chemical Reactions Analysis
As an organic compound containing a pyrazole ring and an amine group, this compound could potentially undergo a variety of chemical reactions. The amine group could act as a nucleophile in substitution reactions or could be protonated under acidic conditions. The pyrazole ring could potentially participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the amine group could potentially increase its polarity and influence its solubility in different solvents .Scientific Research Applications
Synthesis and Structural Analysis
5-(3-Tert-butylphenyl)-1H-pyrazol-3-amine and its derivatives have been synthesized and structurally characterized through various methods, including X-ray diffraction, FT-IR, UV–Vis, 1H, and 13C NMR spectroscopies. These compounds exhibit stable molecular structures and have been analyzed for their optical properties and potential in nonlinear optical studies due to their intramolecular charge transfer capabilities, indicating significant applications in materials science (Tamer et al., 2016).
Reactivity and Chemical Modification
The reactivity of pyrazole derivatives has been extensively explored, with studies revealing the potential for chemical modification through reactions with carboxylic acids chlorides, leading to the formation of various amides. This chemical versatility suggests utility in developing novel compounds with specific functions, highlighting their importance in synthetic chemistry and drug design (Mironovich & Shcherbinin, 2014).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
5-(3-tert-butylphenyl)-1H-pyrazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3/c1-13(2,3)10-6-4-5-9(7-10)11-8-12(14)16-15-11/h4-8H,1-3H3,(H3,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHARHXVVYGYKGS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=CC(=C1)C2=CC(=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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